2,7-Dihydropyrene
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Overview
Description
2,7-Dihydropyrene is a polycyclic aromatic hydrocarbon known for its unique structural and electronic properties. This compound is part of the larger family of dihydropyrenes, which are characterized by their ability to undergo reversible electrochemical switching between different forms. The manipulation of charge transport through molecules like this compound is a key area of interest in molecular electronics .
Preparation Methods
The synthesis of 2,7-Dihydropyrene typically involves regioselective nucleophilic alkylation of a 5-substituted dimethyl isophthalate. This method allows for the preparation of 2,7-alkyne-functionalized dihydropyrenes. The synthetic protocol involves several steps, including the development of intermediates and the use of X-ray single-crystal diffraction to elucidate molecular structures
Chemical Reactions Analysis
2,7-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized forms.
Reduction: Reduction reactions can yield dihydropyrene derivatives with different electronic properties.
Common reagents used in these reactions include tert-butyl chloride for electrophilic aromatic substitution and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted dihydropyrenes and their oxidized or reduced derivatives .
Scientific Research Applications
2,7-Dihydropyrene has several scientific research applications:
Chemistry: It is used in the study of molecular electronics due to its charge transport properties.
Mechanism of Action
The mechanism of action of 2,7-Dihydropyrene involves its ability to undergo reversible electrochemical switching. This process is facilitated by light irradiation, spectroelectrochemistry, and cyclic voltammetry. The compound can switch between its dihydropyrene form and the cyclophanediene form, which affects its electronic properties and charge transport behavior . Molecular targets and pathways involved in these processes include interactions with electrode materials and the influence of applied bias voltage .
Comparison with Similar Compounds
2,7-Dihydropyrene can be compared to other similar compounds such as:
4,9-Dihydropyrene: Similar in structure but with different substitution patterns, affecting its electronic properties.
2,7-Diazapyrene: Contains nitrogen atoms in the pyrene nucleus, leading to different photophysical and supramolecular properties.
1,1’-Bis-(7-tert-butyl-4,5-dihydropyrene): A compound with two dihydropyrene units connected by a single bond, showing different reduction behavior.
These comparisons highlight the unique properties of this compound, particularly its regioselective functionalization and reversible electrochemical switching capabilities.
Properties
CAS No. |
184943-51-9 |
---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,7-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h3-10H,1-2H2 |
InChI Key |
KRSXLEPCUKFTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC3=CCC=C4C3=C2C(=C1)C=C4 |
Origin of Product |
United States |
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